2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
Description
Properties
IUPAC Name |
2-[[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N5O/c14-10-2-1-8(5-11(10)15)20-13-9(6-19-20)12(16-3-4-21)17-7-18-13/h1-2,5-7,21H,3-4H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTXDLKWVGDWCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C3=NC=NC(=C3C=N2)NCCO)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dichlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with cyanamide to form the pyrazolo[3,4-d]pyrimidine core. Finally, the amino group is introduced through a nucleophilic substitution reaction with ethanolamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanolamine moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as an anticancer , antiviral , and antimicrobial agent . Research has shown that it can inhibit specific enzymes and pathways critical for disease progression.
- Anticancer Activity : Studies have reported that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-proliferative activity against various cancer cell lines. For instance, compounds designed based on this scaffold were evaluated against the NCI 60 cancer cell lines, demonstrating promising results in inhibiting cell growth .
- EGFR-TK Inhibition : New derivatives have been synthesized that target the epidermal growth factor receptor (EGFR), a key player in many cancers. These compounds showed effective inhibition of EGFR-TK activity, suggesting their potential as anticancer therapeutics .
Biological Interactions
The compound has been studied for its interactions with biological macromolecules such as proteins and nucleic acids. Its ability to bind to specific targets allows it to modulate various biochemical pathways.
- Mechanism of Action : The compound interacts with enzymes involved in cell proliferation by binding to their active sites. This inhibition can lead to reduced tumor growth and proliferation .
Industrial Applications
In addition to its pharmaceutical potential, this compound can serve as a building block for synthesizing more complex heterocyclic compounds used in various industrial applications. Its unique chemical structure may enable the development of new materials with specialized properties.
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the enzyme, inhibiting its activity and leading to a decrease in the production of specific biomolecules. This inhibition can result in various therapeutic effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the pyrazolo[3,4-d]pyrimidine core, aromatic rings, and side chains. These modifications significantly alter physicochemical properties, solubility, and biological activity. Below is a detailed comparison:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Core Modifications: Replacement of pyrazolo[3,4-d]pyrimidine with pyrido[3,4-d]pyrimidine (e.g., 24d) introduces an additional nitrogen atom, altering electronic properties and binding affinity .
Substituent Effects: Lipophilicity: Dichlorophenyl (target compound) and 3-chloro-4-methylphenyl (890892-46-3) substituents increase logP values compared to p-tolyl or methoxy groups . Solubility: Ethanolamine (target compound) and methylaminoethanol (955336-88-6) side chains improve aqueous solubility via hydrogen bonding .
The dichlorophenyl group in the target compound is structurally similar to kinase inhibitors targeting hydrophobic pockets .
Biological Activity
2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound's unique structure, characterized by the incorporation of a 3,4-dichlorophenyl group, positions it as a promising candidate in medicinal chemistry.
This compound exhibits notable physicochemical properties that influence its biological activity:
- Molecular Formula : C14H14Cl2N4O
- Molecular Weight : 325.19 g/mol
- LogP : Indicates lipophilicity, affecting its bioavailability and interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The compound binds to the active sites of target proteins, leading to inhibition of their activity. This mechanism is crucial for its potential anti-inflammatory and anticancer effects.
Anticancer Activity
Research has highlighted the compound's effectiveness against various cancer cell lines. For instance:
- In vitro Studies : The compound showed significant antiproliferative activity against human cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively .
- Mechanism : It is believed that the compound inhibits kinases involved in cell proliferation, thus arresting the cell cycle in the G0/G1 phase and suppressing downstream signaling pathways like MEK phosphorylation .
Anti-inflammatory Properties
Studies have indicated that this compound can modulate inflammatory responses:
- Microglial Activation : Inhibition of nitric oxide production in LPS-stimulated microglial cells suggests a protective anti-inflammatory effect, which could be beneficial in neurodegenerative conditions like Parkinson's disease .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Modification | Effect on Activity |
|---|---|
| Substitution at N1 position | Enhanced potency against BRAF V600E kinase |
| Alteration of aryl groups | Changes in lipophilicity and binding affinity |
Case Studies
Several studies have explored the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives:
- Anticancer Studies : A derivative exhibited an IC50 value of 23.6 nM against BRAF V600E kinase, demonstrating potent inhibitory activity along with selectivity towards cancer cells over normal cells .
- Neuroprotection : In vivo models showed that similar compounds significantly reduced inflammatory markers associated with neurodegeneration, suggesting their potential utility in treating conditions like Alzheimer's disease .
Q & A
Q. What are the standard synthetic routes for preparing 2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol?
The compound can be synthesized via nucleophilic substitution reactions. For example, refluxing pyrazolo[3,4-d]pyrimidin-4-one derivatives with α-chloroacetamides or substituted ethanolamines in ethanol under controlled conditions (12–24 hours) is a common method. Reaction monitoring via TLC or HPLC ensures completion, with purification by column chromatography .
Q. What analytical techniques are recommended for characterizing this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection (>95% purity threshold) is standard for assessing purity. Structural confirmation requires NMR (¹H/¹³C) for functional group analysis and mass spectrometry (ESI-MS or HRMS) for molecular weight validation. X-ray crystallography may resolve ambiguities in regiochemistry .
Q. What safety protocols should be followed during experimental handling?
Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Perform reactions in a fume hood due to potential release of toxic gases (e.g., chlorinated byproducts). Waste containing aromatic/heterocyclic residues must be segregated and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
Apply Design of Experiments (DoE) methodologies to systematically vary parameters (solvent polarity, temperature, catalyst loading). For instance, using ethanol/water mixtures at 80–90°C with catalytic acetic acid enhances amination efficiency. Central Composite Design (CCD) models can identify optimal conditions while minimizing experimental runs .
Q. What computational strategies aid in predicting reactivity or binding interactions?
Quantum chemical calculations (DFT or MP2) model transition states for key reactions like nucleophilic substitution. Tools like Gaussian or ORCA paired with molecular docking (AutoDock Vina) predict interactions with biological targets (e.g., kinase inhibitors). ICReDD’s integrated computational-experimental workflows reduce trial-and-error by pre-screening reaction pathways .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Contradictions may arise from dynamic proton exchange or polymorphism. Variable-temperature NMR (VT-NMR) suppresses exchange broadening, while NOESY/ROESY experiments clarify spatial arrangements. Cross-validate with IR spectroscopy (amine N-H stretches at ~3300 cm⁻¹) and elemental analysis .
Q. What strategies validate the compound’s role in structure-activity relationship (SAR) studies?
Synthesize analogs with modifications to the dichlorophenyl group or ethanolamine side chain. Test in vitro against target enzymes (e.g., phosphodiesterases) using enzyme-linked assays (IC₅₀ determination). Pair with molecular dynamics simulations to correlate substituent effects with binding affinity .
Methodological Guidance for Data Interpretation
Q. How to address low reproducibility in biological assays involving this compound?
Q. What statistical approaches analyze dose-response data for toxicity studies?
Fit dose-response curves using nonlinear regression (logistic models in GraphPad Prism). Apply ANOVA with post-hoc Tukey tests to compare LD₅₀ values across cell lines. Bootstrap resampling quantifies uncertainty in EC₅₀ estimates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
